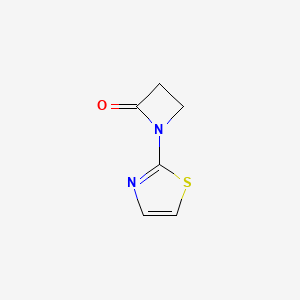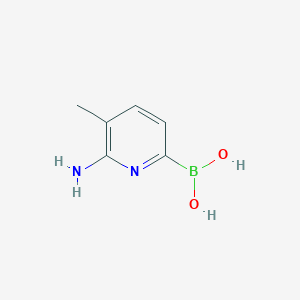
2-methyl-1H-indole-4,7-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-méthyl-1H-indole-4,7-diol est un dérivé de l'indole, un système hétérocyclique important dans les produits naturels et les médicaments. Les indoles sont connus pour leurs activités biologiques et se retrouvent dans divers produits naturels et pharmaceutiques . Ce composé, avec sa structure unique, a suscité l'intérêt dans les domaines de la chimie, de la biologie et de la médecine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-méthyl-1H-indole-4,7-diol peut être réalisée par différentes méthodes. Une approche courante implique la réaction du 2-méthylindole avec des agents oxydants appropriés dans des conditions contrôlées. Par exemple, la réaction du 2-méthylindole avec du peroxyde d'hydrogène en présence d'un catalyseur peut produire du 2-méthyl-1H-indole-4,7-diol . Une autre méthode implique l'utilisation du brome et l'hydrolyse subséquente pour introduire des groupes hydroxyle aux positions souhaitées .
Méthodes de production industrielle
La production industrielle du 2-méthyl-1H-indole-4,7-diol implique généralement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement élevé et une pureté élevée. L'utilisation de réacteurs à écoulement continu et de systèmes catalytiques avancés peut améliorer l'efficacité du processus de production .
Analyse Des Réactions Chimiques
Types de réactions
Le 2-méthyl-1H-indole-4,7-diol subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé davantage pour former des dérivés de la quinone.
Réduction : Les réactions de réduction peuvent convertir le diol en ses dérivés alcooliques ou hydrocarbonés correspondants.
Substitution : Les réactions de substitution électrophile peuvent introduire divers groupes fonctionnels à différentes positions sur le cycle indole.
Réactifs et conditions courants
Agents oxydants : Peroxyde d'hydrogène, brome et autres peroxydes.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Catalyseurs : Catalyseurs de métaux de transition tels que le palladium et le platine.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent des dérivés de la quinone, des alcools et des indoles substitués, en fonction des conditions réactionnelles et des réactifs utilisés .
Applications de la recherche scientifique
Le 2-méthyl-1H-indole-4,7-diol a une large gamme d'applications dans la recherche scientifique :
Médecine : Enquête sur son potentiel thérapeutique dans le traitement de diverses maladies.
Industrie : Utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action du 2-méthyl-1H-indole-4,7-diol implique son interaction avec des cibles et des voies moléculaires spécifiques. Le composé peut se lier à divers récepteurs et enzymes, modulant leur activité et conduisant à des effets biologiques. Par exemple, il peut inhiber certaines enzymes impliquées dans la prolifération des cellules cancéreuses, présentant ainsi des propriétés anticancéreuses .
Applications De Recherche Scientifique
2-methyl-1H-indole-4,7-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-methyl-1H-indole-4,7-diol involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
Composés similaires
2-méthylindole : Ne possède pas les groupes hydroxyle présents dans le 2-méthyl-1H-indole-4,7-diol.
4,7-dihydroxyindole : Ne possède pas le groupe méthyle en position 2.
Indole-3-carbinol : Un dérivé indole bien connu avec différents groupes fonctionnels et activités biologiques.
Unicité
Le 2-méthyl-1H-indole-4,7-diol est unique en raison de la présence de groupes méthyle et hydroxyle, qui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C9H9NO2 |
|---|---|
Poids moléculaire |
163.17 g/mol |
Nom IUPAC |
2-methyl-1H-indole-4,7-diol |
InChI |
InChI=1S/C9H9NO2/c1-5-4-6-7(11)2-3-8(12)9(6)10-5/h2-4,10-12H,1H3 |
Clé InChI |
OWJSLXZRRFWBDI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=CC(=C2N1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1',2'-Dihydrospiro[cyclopropane-1,3'-pyrrolo[3,2-C]pyridine]](/img/structure/B11921305.png)


![Pyrazolo[1,5-a]pyridine-3,4-diamine](/img/structure/B11921330.png)




![6-Fluoro-3-methylimidazo[1,2-A]pyridine](/img/structure/B11921352.png)
![1-(1H-Pyrazolo[3,4-b]pyridin-4-yl)ethanone](/img/structure/B11921359.png)
![3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11921363.png)

![3-Fluoropyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B11921393.png)
